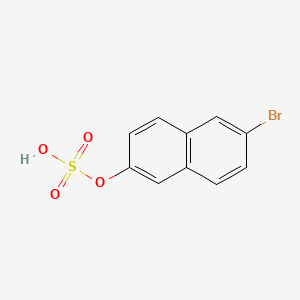

6-Bromo-2-naphthyl sulfate

CAS No.: 76964-74-4

Cat. No.: VC1644149

Molecular Formula: C10H7BrO4S

Molecular Weight: 303.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76964-74-4 |

|---|---|

| Molecular Formula | C10H7BrO4S |

| Molecular Weight | 303.13 g/mol |

| IUPAC Name | (6-bromonaphthalen-2-yl) hydrogen sulfate |

| Standard InChI | InChI=1S/C10H7BrO4S/c11-9-3-1-8-6-10(15-16(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) |

| Standard InChI Key | JGCHJQIOPBQLKP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O |

Introduction

Chemical Structure and Properties

6-Bromo-2-naphthyl sulfate is characterized by its specific molecular structure and physicochemical properties that influence its behavior in chemical reactions and biological systems.

Molecular Identity and Basic Properties

The compound is formally known as (6-bromonaphthalen-2-yl) hydrogen sulfate with the molecular formula C₁₀H₇BrO₄S and a molecular weight of 303.13 g/mol . It is identified by the CAS Registry Number 76964-74-4 . The compound consists of a naphthalene core with a bromine atom at position 6 and a sulfate group (-OSO₃H) at position 2.

Structural Identifiers

For computational and database purposes, the compound is represented by several standardized notations:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C10H7BrO4S/c11-9-3-1-8-6-10(15-16(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) |

| InChIKey | JGCHJQIOPBQLKP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O |

| PubChem CID | 195976 |

Table 1: Structural identifiers for 6-Bromo-2-naphthyl sulfate

Physical Properties

The physical properties of 6-Bromo-2-naphthyl sulfate are influenced by its parent compound 6-Bromo-2-naphthol, which has a melting point of 122-124°C . The sulfate derivative is expected to have increased water solubility compared to the parent alcohol due to the polar sulfate group, making it suitable for biochemical assays in aqueous environments.

| Parameter | Optimal Condition |

|---|---|

| Solvent System | Water-glycol mixture (e.g., ethylene glycol) |

| Glycol/Water Ratio | 0.3-0.5/1 (mol ratio) |

| Sulfite/Substrate Ratio | 1.4-1.5/1 (mol ratio) |

| Temperature | 100-110°C |

| Reaction Time | 30 minutes |

Table 2: Optimized reaction conditions for the synthesis of 6-bromo-2-naphthol

The sulfation step likely involves reaction with sulfur trioxide, chlorosulfonic acid, or sulfamic acid under controlled conditions to introduce the sulfate group at the hydroxyl position.

Biological Activities and Applications

6-Bromo-2-naphthyl sulfate has significant applications in biological research, particularly in enzyme assays and potential pharmaceutical development pathways.

Enzyme Assay Applications

This compound serves as a valuable substrate for arylsulphatase assays. Research has demonstrated its effectiveness in both electrophoretical and spectrophotometrical determination of sulphatase activity . The compound is particularly suitable for quantitative and qualitative measurements of steroid sulphatase activity, outperforming other substrates such as α-naphthyl sulphate and naphthol AS-BI sulphate .

The detection mechanism typically involves:

-

Enzymatic hydrolysis of the sulfate ester bond by arylsulphatase

-

Liberation of 6-bromo-2-naphthol

-

Coupling with a diazonium salt (e.g., Fast Blue salt) to form a colored azo dye

-

Spectrophotometric or visual detection of the colored product

Pharmaceutical Relevance

The parent compound 6-bromo-2-naphthol has been identified in Silene armeria extract and demonstrates antimicrobial properties, particularly in synergistic combination with polymyxin B against Acinetobacter baumannii . This suggests potential pharmaceutical applications for sulfated derivatives as well, possibly as antimicrobial agents or adjuvants to existing antibiotics.

The mechanism appears to involve increased membrane permeability, as evidenced by higher membrane leakage when 6-bromo-2-naphthol-treated bacterial cells are exposed to polymyxin B . This synergistic effect could potentially be modulated or enhanced in the sulfated form.

Analytical Methods and Detection

Various analytical techniques have been employed to detect and quantify 6-bromo-2-naphthyl sulfate and its metabolites in research settings.

Spectrophotometric Methods

The compound's utility in spectrophotometric assays stems from the ability of its hydrolysis product (6-bromo-2-naphthol) to form colored complexes with diazonium salts. This property is exploited in azo-dye methods for the determination of sulphatase activity . The colored reaction product developed by coupling with Fast Blue salt provides a convenient and sensitive detection method.

Chromatographic Analysis

Advanced analytical techniques such as quadrupole time-of-flight liquid chromatography-mass spectrometry (QTOF LC-MS) can be used to identify and quantify 6-bromo-2-naphthyl sulfate and related compounds. The parameters reported for similar analyses include:

| Parameter | Setting |

|---|---|

| Polarity | Positive |

| Gas Temperature | 250°C |

| Nebulizer | 35 psig |

| Capillary | (+) 4000 V |

| MS and MS/MS Range | 100-1500 m/z |

Table 3: Typical QTOF LC-MS conditions for analyzing naphthalene derivatives

Related Compounds and Structural Analogs

Understanding the structural relatives of 6-bromo-2-naphthyl sulfate provides context for its chemical behavior and potential applications.

Parent and Derivative Compounds

Several compounds are structurally related to 6-bromo-2-naphthyl sulfate:

| Compound | Molecular Formula | CAS Number | Relationship |

|---|---|---|---|

| 6-Bromo-2-naphthol | C₁₀H₇BrO | 15231-91-1 | Parent alcohol |

| 6-Bromo-2-naphthyl acetate | C₁₂H₉BrO₂ | 80655 | Acetate ester derivative |

| 6-Bromo-2-naphthyl trifluoromethanesulfonate | C₁₁H₆BrF₃O₃S | 151600-02-1 | Triflate derivative |

Table 4: Structural relatives of 6-bromo-2-naphthyl sulfate

Pharmaceutical Relevance of Related Compounds

The parent compound, 6-bromo-2-naphthol, serves as an intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as nabumetone and naproxen via 6-bromo-2-methoxynaphthalene . This pharmaceutical connection increases the potential significance of 6-bromo-2-naphthyl sulfate as a research tool in drug development pathways.

The synthesis pathway involves:

-

6-bromo-2-naphthol → 6-bromo-2-methoxynaphthalene

-

6-bromo-2-methoxynaphthalene → nabumetone or naproxen

Research Applications and Future Directions

Current research applications and potential future directions for 6-bromo-2-naphthyl sulfate span biochemical, pharmaceutical, and analytical domains.

Current Research Applications

The primary research application of 6-bromo-2-naphthyl sulfate is in enzyme assays, particularly for arylsulphatase and steroid sulphatase activity . Its effectiveness in both quantitative and qualitative measurements makes it a valuable tool in biochemical research focused on sulfatase enzymes.

Additionally, the compound may serve as a model substrate for studying:

-

Sulfate ester hydrolysis mechanisms

-

Structure-activity relationships in sulfatase enzymes

-

Inhibitor design for sulfatase-targeted therapeutics

Future Research Directions

Several promising research directions emerge from the current understanding of 6-bromo-2-naphthyl sulfate:

-

Development of improved enzyme assays with enhanced sensitivity and specificity

-

Investigation of potential antimicrobial applications building on the synergistic effects observed with the parent compound

-

Exploration of structure-activity relationships through the synthesis and evaluation of novel analogs

-

Application in drug metabolism studies, particularly those involving sulfation pathways

-

Development as a tool compound for probing biological sulfation and desulfation processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume